molecular formula C19H16N2O3 B216727 3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid CAS No. 108446-75-9

3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid

Cat. No. B216727
CAS RN: 108446-75-9
M. Wt: 320.3 g/mol
InChI Key: QQLAJYFBOAHMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid, also known as MPPA, is a synthetic compound that has been widely studied for its potential therapeutic applications. MPPA belongs to the class of pyrazole derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. 3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been found to reduce the production of pro-inflammatory cytokines and increase the expression of antioxidant enzymes. 3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid has also been shown to protect against oxidative stress-induced cell death and reduce the levels of amyloid-beta, a protein that is associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid has several advantages for lab experiments, including its high purity and stability. However, 3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid has some limitations, including its low solubility in water and limited availability.

Future Directions

There are several future directions for the research on 3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid. One potential direction is the development of 3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid-based drugs for the treatment of inflammatory diseases and neurodegenerative disorders. Another potential direction is the investigation of the synergistic effects of 3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid with other compounds. Further studies are also needed to explore the safety and efficacy of 3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid in humans.
Conclusion:
In conclusion, 3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid is a synthetic compound that has shown promising results in various scientific research studies. It exhibits anti-inflammatory, anti-cancer, and neuroprotective properties and has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. The synthesis method of 3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid has been optimized to increase the yield and purity of the compound. While 3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid has several advantages for lab experiments, further studies are needed to explore its potential therapeutic applications and safety in humans.

Synthesis Methods

The synthesis of 3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid involves the reaction of 4-methoxyphenylhydrazine with chalcone in the presence of a base. The resulting product is then treated with acetic anhydride to obtain 3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid. The synthesis method of 3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-24-17-10-7-14(8-11-17)19-15(9-12-18(22)23)13-21(20-19)16-5-3-2-4-6-16/h2-13H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLAJYFBOAHMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358312
Record name 2-Propenoic acid,3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid

CAS RN

108446-75-9
Record name 2-Propenoic acid,3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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